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molecular formula C11H15N B103166 1-Phenylcyclopentanamine CAS No. 17380-74-4

1-Phenylcyclopentanamine

Cat. No. B103166
M. Wt: 161.24 g/mol
InChI Key: YXAQCAOJLDGGDZ-UHFFFAOYSA-N
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Patent
US04270002

Procedure details

Into a 500 ml four-necked flask, there were charged methylisobutylketone (150 ml), 1-phenylcyclopentylamine (24.3 g) and triethylamine (16.0 g), and trimethylacetyl chloride (18.0 g) was dropwise added thereto while stirring at room temperature. Stirring was continued for 3 hours. After completion of the reaction, water (200 ml) was added thereto and the reaction mixture was gradually heated to remove methylisobutylketone, followed by cooling at room temperature. The precipitated crystals were filtered, washed with water, dried and recrystallized from ethanol to give N-(1-phenylcyclopentyl)trimethylacetamide (33.4 g).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(CC(C)C)=O.[C:8]1([C:14]2([NH2:19])[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(N(CC)CC)C.[CH3:27][C:28]([CH3:33])([CH3:32])[C:29](Cl)=[O:30]>O>[C:8]1([C:14]2([NH:19][C:29](=[O:30])[C:28]([CH3:33])([CH3:32])[CH3:27])[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)CC(C)C
Name
Quantity
24.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)N
Name
Quantity
16 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
18 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was gradually heated
CUSTOM
Type
CUSTOM
Details
to remove methylisobutylketone
TEMPERATURE
Type
TEMPERATURE
Details
by cooling at room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCC1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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